SB228357

Descripción general

Descripción

SB 228357 es un compuesto orgánico sintético conocido por su función como antagonista de los receptores de serotonina 5-HT2B y 5-HT2C. Ha sido estudiado por sus potenciales efectos antidepresivos y ansiolíticos en modelos animales . El compuesto también se sabe que inhibe la proliferación de fibroblastos cardíacos mediada por el receptor 5-HT2B .

Métodos De Preparación

La síntesis de SB 228357 implica varios pasos, comenzando con la preparación de la estructura central del indol. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Núcleo Indol: El núcleo indol se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.

Funcionalización: El núcleo indol se funcionaliza luego con varios sustituyentes, incluyendo los grupos metoxi y trifluorometilo.

Reacciones de Acoplamiento: El paso final implica el acoplamiento del indol funcionalizado con una porción piridinilfenil para formar el compuesto deseado.

Análisis De Reacciones Químicas

SB 228357 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuroscience Research

SB228357 has been instrumental in studying the role of serotonin receptors in neurological processes. Its application in animal models has demonstrated potential antidepressant and anxiolytic effects. For instance, it has been shown to reverse haloperidol-induced catalepsy at dosages ranging from 0 to 10 mg/kg, highlighting its therapeutic potential in treating mood disorders.

Cardiovascular Research

In cardiovascular studies, this compound inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor. This property makes it a significant tool for investigating cardiac fibrosis and other related conditions. The compound's ability to modulate cellular processes involved in cardiac health is critical for developing new therapeutic strategies.

Pharmacological Studies

The compound serves as a model for investigating the pharmacological properties of serotonin receptor antagonists. Its interactions with various biochemical pathways allow researchers to explore potential therapeutic applications for conditions linked to serotonin dysregulation, such as anxiety and depression.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroscience | Study of serotonin's role in mood disorders | Antidepressant effects observed in animal models |

| Cardiovascular | Investigation of cardiac fibroblast proliferation | Inhibition of fibroblast growth via 5-HT2B receptor |

| Pharmacology | Exploration of serotonin receptor antagonists' properties | Potential therapeutic applications for mood disorders |

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of this compound resulted in a significant reduction in depressive-like behaviors. The study measured behavioral changes using established tests (e.g., forced swim test) and found that this compound effectively reversed symptoms induced by chronic stress exposure.

Case Study 2: Cardiovascular Implications

A research team investigated the effects of this compound on cardiac fibroblast proliferation under various conditions simulating heart disease. The results indicated that this compound significantly reduced fibroblast proliferation, suggesting its potential role in preventing cardiac fibrosis. This finding paves the way for further exploration into its use as a therapeutic agent in cardiovascular diseases.

Mecanismo De Acción

SB 228357 ejerce sus efectos antagonizando los receptores de serotonina 5-HT2B y 5-HT2C. El compuesto se une a estos receptores e inhibe su actividad, lo que lleva a una disminución de la señalización mediada por la serotonina. Este mecanismo es responsable de sus efectos antidepresivos y ansiolíticos observados en modelos animales . Además, la inhibición de la actividad del receptor 5-HT2B previene la proliferación de fibroblastos cardíacos, lo que es beneficioso para prevenir la fibrosis cardíaca .

Comparación Con Compuestos Similares

SB 228357 es único en su alta selectividad y potencia como antagonista del receptor 5-HT2B y 5-HT2C. Compuestos similares incluyen:

RS-102221: Otro antagonista del receptor 5-HT2C con propiedades farmacológicas similares.

SB-242084: Un antagonista selectivo del receptor 5-HT2C conocido por sus potenciales efectos antidepresivos.

En comparación con estos compuestos, SB 228357 exhibe una combinación única de alta afinidad y selectividad para los receptores 5-HT2B y 5-HT2C, lo que lo convierte en una herramienta valiosa para la investigación científica.

Actividad Biológica

SB228357 is a compound classified as a selective antagonist of the 5-HT2C and 5-HT2B serotonin receptors, with notable inverse agonistic properties. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropsychiatric disorders.

Chemical Profile

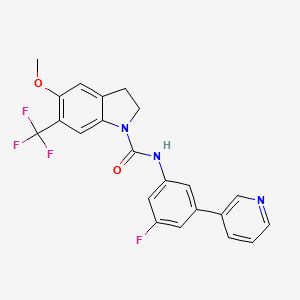

- Chemical Name : N-[3-Fluoro-5-(3-pyridyl)phenyl]-2,3-dihydro-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide

- CAS Number : 181629-93-6

- Purity : ≥99%

Biological Activity

This compound exhibits distinct biological activities primarily through its interaction with serotonin receptors:

This compound demonstrates inverse agonism in a phosphoinositide hydrolysis model, indicating its ability to inhibit receptor activity beyond mere antagonism, which may lead to unique physiological effects in vivo .

The mechanism of action for this compound involves blocking the 5-HT2C and 5-HT2B receptors, which are implicated in various central nervous system functions. By inhibiting these receptors, this compound may modulate neurotransmitter release and influence behaviors related to mood and anxiety disorders.

Case Studies and Experimental Data

Recent studies have explored the therapeutic implications of this compound, particularly focusing on its role in neurogenesis and potential treatment of neurodegenerative diseases:

- Neurogenesis Modulation :

- Therapeutic Evaluation :

Data Table: Comparative Receptor Affinity of this compound

| Receptor Type | pKi Value | Activity Type |

|---|---|---|

| 5-HT2A | 7.0 | Antagonist |

| 5-HT2B | 8.1 | Antagonist |

| 5-HT2C | 9.1 | Antagonist/Inverse Agonist |

Propiedades

IUPAC Name |

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJLJKRFFRZRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042621 | |

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-93-6 | |

| Record name | SB-228357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-228357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.